Cas no 666827-68-5 (2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)-)

2-Pyrimidinamine, 4-phenyl-6-(3,4,5-trimethoxyphenyl)-, is a substituted pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a phenyl group at the 4-position and a 3,4,5-trimethoxyphenyl moiety at the 6-position, contributing to its unique electronic and steric properties. This compound may serve as a key intermediate or scaffold in the synthesis of bioactive molecules, particularly those targeting kinase inhibition or other therapeutic pathways. The presence of methoxy groups enhances solubility and modulates binding interactions, making it valuable for structure-activity relationship studies. Its well-defined chemical properties facilitate precise modifications for drug discovery and development efforts.
2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- structure
666827-68-5 structure
Product Name:2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)-
CAS No:666827-68-5
MF:C19H19N3O3
MW:337.372464418411
MDL:MFCD21335927
CID:3275471
PubChem ID:75360119
Update Time:2025-10-19

2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • 2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)-
    • 4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
    • MFCD21335927
    • 666827-68-5
    • MDL: MFCD21335927
    • Inchi: 1S/C19H19N3O3/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22)
    • InChI Key: NNEZPUFIHORAND-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C2=CC(OC)=C(OC)C(OC)=C2)=CC(C2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 337.14264148Da
  • Monoisotopic Mass: 337.14264148Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 79.5Ų

2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB422618-1 g
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
666827-68-5
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€467.00 2023-04-24
abcr
AB422618-5 g
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
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AB422618-10 g
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AB422618-25 g
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
666827-68-5
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AB422618-1g
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine; .
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abcr
AB422618-5g
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine; .
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abcr
AB422618-10g
4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine; .
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abcr
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666827-68-5
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2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- Suppliers

Amadis Chemical Company Limited
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(CAS:666827-68-5)2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)-
Order Number:A1185256
Stock Status:in Stock
Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:57
Price ($):277.0/428.0/554.0/807.0
Email:sales@amadischem.com

Additional information on 2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)-

Comprehensive Overview of 2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- (CAS No. 666827-68-5)

The compound 2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- (CAS No. 666827-68-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a pyrimidine core and substituted phenyl rings, this compound is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structure-activity relationship (SAR), which makes it a promising candidate for targeting various biological pathways.

In recent years, the demand for heterocyclic compounds like 2-PYRIMIDINAMINE derivatives has surged due to their versatility in medicinal chemistry. The presence of 3,4,5-trimethoxyphenyl and 4-phenyl substituents enhances the molecule's binding affinity to specific enzymes and receptors. This has led to increased exploration of its role in kinase inhibition, a hot topic in cancer research. Given the rise in AI-driven drug discovery, computational studies on CAS No. 666827-68-5 have also gained traction, with researchers leveraging machine learning to predict its pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)-2-PYRIMIDINAMINE involves multi-step reactions, often utilizing Pd-catalyzed cross-coupling or microwave-assisted synthesis to improve yield and purity. These methods align with the growing trend toward green chemistry, as scientists seek eco-friendly alternatives to traditional synthesis routes. The compound's solubility and stability under physiological conditions are also critical factors being investigated, especially for formulation development in the pharmaceutical industry.

Another area of interest is the compound's potential role in neuroprotective therapies. With neurodegenerative diseases like Alzheimer's and Parkinson's becoming a global health concern, researchers are screening pyrimidine-based scaffolds for their ability to modulate oxidative stress and inflammation. Preliminary studies suggest that CAS No. 666827-68-5 may exhibit antioxidant properties, though further in vivo validation is required. This aligns with the increasing public focus on brain health and longevity, making it a relevant subject for both academic and commercial research.

In addition to its biomedical applications, 2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- is also explored in material science. Its aromatic structure and electron-rich moieties make it a potential candidate for organic semiconductors or fluorescent probes. As the demand for sustainable materials grows, this compound could play a role in advancing optoelectronic devices, a field that has seen exponential growth due to the push for renewable energy solutions.

For researchers and industry professionals, understanding the analytical characterization of this compound is essential. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to confirm its purity and structural integrity. The availability of high-quality reference standards for CAS No. 666827-68-5 is crucial for ensuring reproducibility in experiments, a key concern in modern scientific studies.

Given the compound's multifaceted applications, it is no surprise that queries like "2-PYRIMIDINAMINE synthesis," "biological activity of 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL) derivatives," and "CAS 666827-68-5 suppliers" are frequently searched in academic and industrial databases. The integration of AI-powered literature mining tools has further accelerated the discovery of novel uses for this molecule, highlighting its importance in contemporary research.

In summary, 2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)- represents a compelling case study in the intersection of medicinal chemistry, material science, and computational biology. Its structural complexity and functional diversity ensure its continued relevance in addressing some of the most pressing challenges in science and technology today.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:666827-68-5)2-PYRIMIDINAMINE, 4-PHENYL-6-(3,4,5-TRIMETHOXYPHENYL)-
A1185256
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):277.0/428.0/554.0/807.0
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